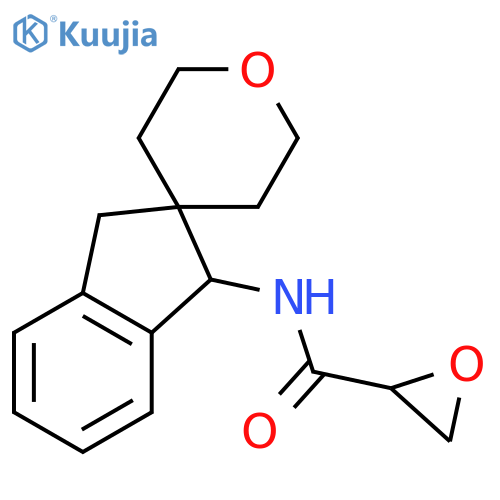

Cas no 2418671-36-8 (N-{1,3-dihydrospiroindene-2,4'-oxan-3-yl}oxirane-2-carboxamide)

2418671-36-8 structure

商品名:N-{1,3-dihydrospiroindene-2,4'-oxan-3-yl}oxirane-2-carboxamide

N-{1,3-dihydrospiroindene-2,4'-oxan-3-yl}oxirane-2-carboxamide 化学的及び物理的性質

名前と識別子

-

- EN300-26689895

- N-{1,3-dihydrospiro[indene-2,4'-oxan]-3-yl}oxirane-2-carboxamide

- Z3687601996

- 2418671-36-8

- N-Spiro[1,3-dihydroindene-2,4'-oxane]-1-yloxirane-2-carboxamide

- N-{1,3-dihydrospiroindene-2,4'-oxan-3-yl}oxirane-2-carboxamide

-

- インチ: 1S/C16H19NO3/c18-15(13-10-20-13)17-14-12-4-2-1-3-11(12)9-16(14)5-7-19-8-6-16/h1-4,13-14H,5-10H2,(H,17,18)

- InChIKey: MZRYCDUGELRJBL-UHFFFAOYSA-N

- ほほえんだ: O1CCC2(CC1)CC1C=CC=CC=1C2NC(C1CO1)=O

計算された属性

- せいみつぶんしりょう: 273.13649347g/mol

- どういたいしつりょう: 273.13649347g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 20

- 回転可能化学結合数: 2

- 複雑さ: 391

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.3

- トポロジー分子極性表面積: 50.9Ų

N-{1,3-dihydrospiroindene-2,4'-oxan-3-yl}oxirane-2-carboxamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-26689895-1.0g |

N-{1,3-dihydrospiro[indene-2,4'-oxan]-3-yl}oxirane-2-carboxamide |

2418671-36-8 | 95.0% | 1.0g |

$0.0 | 2025-03-20 | |

| Enamine | EN300-26689895-1g |

N-{1,3-dihydrospiro[indene-2,4'-oxan]-3-yl}oxirane-2-carboxamide |

2418671-36-8 | 90% | 1g |

$0.0 | 2023-09-11 |

N-{1,3-dihydrospiroindene-2,4'-oxan-3-yl}oxirane-2-carboxamide 関連文献

-

Tiddo J. Mooibroek,Martin Lutz,Anthony L. Spek,Elisabeth Bouwman Dalton Trans., 2010,39, 11027-11034

-

Bo Xu,Qing-Shan Liang,Lian-Tao Liu,Qi-Sheng Liu,Cun-Cheng Li RSC Adv., 2014,4, 13919-13926

-

Sushant Kumar Behera,Pritam Deb Phys. Chem. Chem. Phys., 2020,22, 19139-19146

-

Yuan Chen,Xue-Rui Wei,Ru Sun,Yu-Jie Xu Anal. Methods, 2019,11, 3523-3531

2418671-36-8 (N-{1,3-dihydrospiroindene-2,4'-oxan-3-yl}oxirane-2-carboxamide) 関連製品

- 1424369-06-1(3,4,5,6-tetrachloro-N-[4-(dimethylamino)-3,5-difluorophenyl]pyridine-2-carboxamide)

- 86662-15-9(3-(4-Chlorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylic acid)

- 22583-53-5(2-(chloromethoxy)-2,3-dihydro-1H-isoindole-1,3-dione)

- 2227982-18-3(rac-2-(1R,3S)-3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidocyclopentylacetic acid)

- 500780-11-0(α-Phenyl-2-piperidineacetonitrile)

- 2002785-62-6(tert-butyl 1-(bromomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate)

- 1807211-13-7(3-Bromo-5-cyano-4-(hydroxymethyl)benzoic acid)

- 90202-99-6(1-(aminomethyl)-N-methylcyclohexan-1-amine)

- 850623-48-2(POTASSIUM (3-METHYLTHIOPHENYL)TRIFLUOROBORATE)

- 2228509-21-3({1-(2-fluoropyridin-3-yl)methylcyclopropyl}methanamine)

推奨される供給者

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬